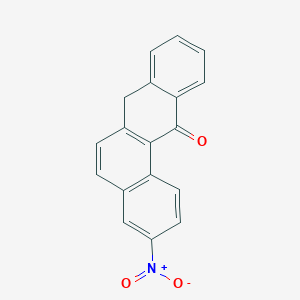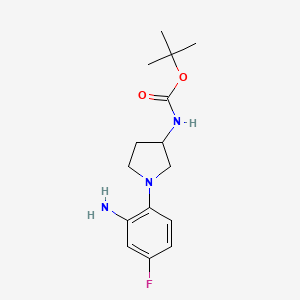
cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a cyclohexanecarboxylic acid framework, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to various chemical transformations to introduce the cyclohexanecarboxylic acid moiety. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their attached functional groups.
Cyclohexanecarboxylic acid derivatives: These compounds have the cyclohexanecarboxylic acid framework but lack the benzo[d][1,3]dioxole moiety.
Uniqueness
cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
2-(1,3-benzodioxole-5-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11H,1-4,8H2,(H,17,18) |
Clé InChI |
PAWPONWZBXPIAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14793898.png)

![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)




